PfDHODH-IN-1 - 1148125-81-8; 183945-55-3

PfDHODH-IN-1

Catalog Number: EVT-3141088
CAS Number: 1148125-81-8; 183945-55-3
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PfDHODH-IN-1 is classified as a small molecule inhibitor specifically targeting the dihydroorotate dehydrogenase enzyme in P. falciparum. This enzyme belongs to the class of flavoproteins that utilize flavin mononucleotide as a cofactor and is crucial for converting dihydroorotate to orotate, a step in pyrimidine biosynthesis. The compound was developed through structure-activity relationship studies aimed at optimizing its inhibitory potency against PfDHODH while minimizing effects on human dihydroorotate dehydrogenase.

Synthesis Analysis

The synthesis of PfDHODH-IN-1 involves several key steps that focus on modifying specific functional groups to enhance inhibitory activity. A common approach includes:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds, which serve as the backbone for further modifications.
  2. Functional Group Modification: The introduction of hydrophobic groups, such as naphthyl or phenyl substituents, has been shown to significantly influence the binding affinity and selectivity of the compound towards PfDHODH.
  3. Reactions: Various reactions including amide coupling, alkylation, and oxidation are employed to construct the final inhibitor. For example, Pd/C catalyzed hydrogenation is often used to modify specific positions on the aromatic rings.

The synthetic pathways are designed to optimize yield and purity while ensuring that the final compound retains high potency against PfDHODH.

Molecular Structure Analysis

PfDHODH-IN-1 exhibits a complex molecular structure characterized by:

  • Core Structure: The inhibitor features a hydrophobic aromatic system that allows it to effectively interact with the active site of PfDHODH.
  • Binding Interactions: Structural studies using X-ray crystallography have revealed that PfDHODH-IN-1 binds within a hydrophobic pocket formed by residues unique to P. falciparum DHODH, facilitating selective inhibition.
  • Key Functional Groups: The presence of specific functional groups such as carboxamides or hydroxyls enhances binding interactions through hydrogen bonding and π-stacking with amino acid residues in the active site.

Structural Data

The molecular formula and exact structural data can vary based on synthetic modifications but typically include elements such as carbon, hydrogen, nitrogen, and oxygen.

Chemical Reactions Analysis

The chemical reactions involving PfDHODH-IN-1 primarily focus on its interaction with PfDHODH:

  1. Inhibition Mechanism: The compound inhibits PfDHODH by binding competitively at the ubiquinone binding site, preventing substrate access.
  2. Redox Reactions: As DHODH catalyzes the oxidation of dihydroorotate to orotate, PfDHODH-IN-1 disrupts this process by stabilizing the reduced form of flavin mononucleotide, thereby halting the enzymatic cycle.
  3. Selectivity Studies: Comparative studies demonstrate that modifications in PfDHODH-IN-1’s structure can lead to significant differences in inhibition profiles between P. falciparum and human dihydroorotate dehydrogenases.
Mechanism of Action

The mechanism of action for PfDHODH-IN-1 involves:

  • Competitive Inhibition: By occupying the active site or binding pocket of PfDHODH, it prevents dihydroorotate from accessing the enzyme.
  • Flavin Mononucleotide Interaction: The inhibitor stabilizes FMN in its reduced state (FMNH2), disrupting its ability to participate in redox reactions necessary for converting dihydroorotate into orotate.
  • Impact on Pyrimidine Biosynthesis: This inhibition leads to a decrease in pyrimidine nucleotide levels within P. falciparum, ultimately affecting parasite growth and survival.
Physical and Chemical Properties Analysis

PfDHODH-IN-1 possesses several notable physical and chemical properties:

Relevant Data

Quantitative measures such as log P (partition coefficient), pKa (acid dissociation constant), and molecular weight are essential for understanding its bioavailability and pharmacokinetics.

Applications

PfDHODH-IN-1 has significant implications in various scientific fields:

  1. Antimalarial Drug Development: As an inhibitor of PfDHODH, it represents a potential therapeutic agent against malaria, particularly strains resistant to current treatments.
  2. Structure-Based Drug Design: Insights gained from studies on this compound can inform future drug design efforts targeting similar enzymes across different pathogens.
  3. Biochemical Research: Its use in biochemical assays helps elucidate the role of DHODH in pyrimidine metabolism and its importance in cellular processes.
Introduction to PfDHODH as a Therapeutic Target in Malaria

Essentiality of De Novo Pyrimidine Biosynthesis in Plasmodium falciparum

Plasmodium falciparum, the deadliest malaria parasite, exhibits an absolute dependence on the de novo pyrimidine biosynthesis pathway for nucleotide production. Unlike human host cells, which utilize both de novo synthesis and salvage pathways to acquire pyrimidine bases (e.g., uracil, cytosine) and nucleosides, P. falciparum lacks functional pyrimidine salvage enzymes. This genomic deficiency was biochemically confirmed through radiolabeled incorporation studies and enzymatic assays, and later validated by genome sequencing [2] [5] [6]. Consequently, the parasite relies exclusively on six enzymes to convert simple precursors (ammonia, bicarbonate, L-aspartate) into uridine monophosphate (UMP), the precursor for all pyrimidine-derived nucleotides (UTP, CTP, dTMP) essential for DNA/RNA synthesis during rapid intra-erythrocytic replication [2] [5]. Disruption of any enzyme in this pathway is lethal to the parasite, making it a compelling target for antimalarial development.

Table 1: Key Enzymes in Pyrimidine Biosynthesis Pathway of P. falciparum

EnzymeFunctionLocalization
Bifunctional GAT/CPSCarbamoyl phosphate synthesis from glutamine/CO₂Cytosol
Aspartate carbamoyltransferaseTransfer of carbamoyl group to aspartateCytosol
Dihydroorotase (DHOtase)Cyclization to form dihydroorotateCytosol
Dihydroorotate dehydrogenase (DHODH)Oxidation of dihydroorotate to orotateMitochondrial membrane
Orotate phosphoribosyltransferase (OPRT)Orotate + PRPP → Orotidine-5'-monophosphateCytosol
Orotidine-5'-monophosphate decarboxylase (OMPDC)Decarboxylation to UMPCytosol

Data consolidated from [2] [5]

Role of PfDHODH in Parasite Survival and Drug Target Validation

PfDHODH catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. This FMN-dependent enzyme is bound to the inner mitochondrial membrane and utilizes coenzyme Q (CoQ, ubiquinone) as an electron acceptor during DHO oxidation. Critically, PfDHODH functionally links pyrimidine biosynthesis to the mitochondrial electron transport chain (ETC). Genetic studies confirm that the primary role of the Plasmodium ETC is to regenerate oxidized CoQ for PfDHODH activity [1] [4] [8]. Inhibition of the ETC (e.g., by atovaquone) depletes CoQ, indirectly starving PfDHODH and causing pyrimidine crisis – evidenced by reduced UTP/CTP levels and parasite death [2] [8].

PfDHODH has been directly validated as a druggable target through:

  • Biochemical Inhibition: High-throughput screening identified potent, specific inhibitors (e.g., triazolopyrimidines like DSM265) with nanomolar IC₅₀ against PfDHODH and strong correlation between enzyme inhibition and parasite growth arrest (in vitro EC₅₀ < 0.1 µM) [1] [4].
  • Genetic Evidence: RNA interference studies demonstrated PfDHODH essentiality, as knockdown severely impaired parasite growth [5] [6].
  • In Vivo Efficacy: Metabolically stable triazolopyrimidine derivatives (e.g., DSM74) suppressed Plasmodium berghei infections in mouse models, providing proof-of-concept for PfDHODH inhibitors as antimalarials [1] [5]. This positions PfDHODH as one of the few chemically validated novel antimalarial targets identified since atovaquone (cytochrome bc₁ inhibitor) [1] [2].

Species Selectivity and Druggability of PfDHODH vs. Human DHODH

PfDHODH belongs to Family 2 DHODHs (membrane-bound enzymes using quinone electron acceptors), like its human orthologue (HsDHODH). Despite this shared classification, key structural differences enable species-selective inhibition:

  • Conformational Plasticity: PfDHODH exhibits unique flexibility in its inhibitor-binding site, particularly within a hydrophobic cavity formed by residues Phe¹⁸⁸, Phe²²⁷, His¹⁸⁵, Arg²⁶⁵, and Tyr⁵²⁸. X-ray crystallography reveals that this pocket undergoes significant conformational changes to accommodate diverse chemical scaffolds, unlike the more rigid HsDHODH [1] [10]. For example, triazolopyrimidine inhibitors (e.g., DSM1) exploit a hydrophobic sub-pocket inaccessible in HsDHODH [1] [5].
  • Charge Distribution & Binding Interactions: Triazolopyrimidines adopt a resonance form creating an intrinsic dipole, enabling strong H-bonds with PfDHODH’s His¹⁸⁵ and Arg²⁶⁵. Mutagenesis (e.g., H185A, R265A) drastically reduces inhibitor affinity, confirming their critical role in PfDHODH-selective binding [1] [10].
  • Inhibitor Selectivity Profiles: Brequinar (a potent HsDHODH inhibitor, IC₅₀ = 0.01 µM) shows negligible activity against PfDHODH (IC₅₀ = 880 µM), while triazolopyrimidines like DSM1 inhibit PfDHODH at 0.047 µM but not HsDHODH (IC₅₀ > 100 µM) [1] [5] [7]. This differential sensitivity underscores the feasibility of designing parasite-specific inhibitors.

Table 2: Selectivity Profiles of Representative PfDHODH Inhibitors

Inhibitor ClassExamplePfDHODH IC₅₀ (µM)HsDHODH IC₅₀ (µM)Selectivity Index (Hs/Pf)
TriazolopyrimidineDSM10.047>100>2,128
TriazolopyrimidineDSM2650.028>100>3,571
2-Phenylquinoline-4-carboxylic acidPQC analogues0.5–5.0*>100>20–200
N-Alkyl-5-benzimidazole thiophene-2-carboxamideGenz-6691780.003–0.03*>100>3,333–33,333
Human-targeted inhibitorBrequinar8800.010.00001

Data from [1] [5] [7]; *Range reflects structural variants

The druggability of DHODH is clinically proven by the success of A77 1726 (active metabolite of leflunomide), an HsDHODH inhibitor used for rheumatoid arthritis. PfDHODH’s structural divergence, particularly its flexible hydrophobic binding pocket, combined with the parasite’s pyrimidine auxotrophy, solidifies its position as a high-value target for next-generation antimalarials [1] [5] [10].

Properties

CAS Number

1148125-81-8; 183945-55-3

Product Name

PfDHODH-IN-1

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.249

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11-

InChI Key

IHKAHKDEGXLVIY-UHFFFAOYSA-N

SMILES

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.